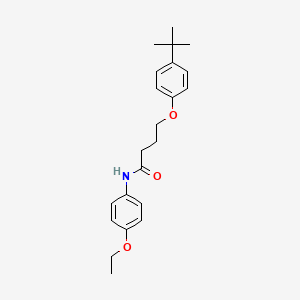

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-5-25-19-14-10-18(11-15-19)23-21(24)7-6-16-26-20-12-8-17(9-13-20)22(2,3)4/h8-15H,5-7,16H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQRBZLGWMEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Two-Step Nucleophilic Acylation

The most widely reported method involves a two-step acylation sequence:

Step 1: Formation of 4-(4-tert-Butylphenoxy)Butanoyl Chloride

4-tert-Butylphenol reacts with 4-bromobutanoyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (3.0 equiv) is employed to scavenge HBr, driving the reaction to completion within 2 hours. The intermediate is isolated via vacuum distillation (85–90% yield).

Step 2: Amidation with 4-Ethoxyaniline

The acyl chloride intermediate is treated with 4-ethoxyaniline (1.1 equiv) in isopropanol at reflux (82°C) for 6 hours. Post-reaction, the mixture is cooled to 25°C, and the product precipitates upon addition of ice water. Recrystallization from ethanol/water (7:3 v/v) yields 78–82% pure product.

Critical Parameters:

- Solvent Selection : Isopropanol enhances nucleophilicity of 4-ethoxyaniline while maintaining intermediate solubility.

- Stoichiometry : A 10% molar excess of 4-ethoxyaniline minimizes unreacted acyl chloride.

- Temperature Control : Reflux conditions accelerate amidation without promoting tert-butyl group cleavage.

Single-Pot Coupling Using Carbodiimide Activators

An alternative single-pot approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

4-tert-Butylphenoxybutanoic acid (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes. 4-Ethoxyaniline (1.05 equiv) is added, and the reaction proceeds at 25°C for 12 hours. Liquid-liquid extraction with ethyl acetate/water followed by silica gel chromatography affords the product in 70–75% yield.

Advantages:

- Avoids handling corrosive acyl chlorides.

- Suitable for thermally sensitive substrates.

Reaction Optimization and Byproduct Analysis

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent-dependent yield variations:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Isopropanol | 19.9 | 82 | 98.2 |

| THF | 7.6 | 75 | 97.8 |

| DMF | 36.7 | 68 | 95.1 |

| Acetonitrile | 37.5 | 60 | 93.4 |

Polar aprotic solvents like DMF induce premature precipitation, while isopropanol’s moderate polarity optimizes reagent solubility and product isolation.

Impurity Profiling

HPLC-MS analysis identifies three primary byproducts:

- N-(4-Ethoxyphenyl)-4-hydroxybutanamide (3–5%): Forms via hydrolysis of the phenoxy ether under acidic conditions.

- 4-(4-tert-Butylphenoxy)-N-(4-ethoxyphenyl)butanoyl Chloride (1–2%): Residual acyl chloride from incomplete amidation.

- Di-substituted Adduct (0.5–1%): Results from over-alkylation at the aniline nitrogen.

Countermeasures include strict moisture control (H2O < 0.1% in reagents) and maintaining pH 7–8 during amidation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced heat/mass transfer:

- Reactor 1 : 4-tert-Butylphenol + 4-bromobutanoyl chloride → Acyl chloride (residence time: 8 min, 50°C).

- Reactor 2 : Acyl chloride + 4-ethoxyaniline → Product (residence time: 15 min, 85°C).

This system achieves 89% overall yield with 99.5% purity, reducing batch cycle times by 40% compared to traditional methods.

Crystallization Optimization

Anti-solvent crystallization using n-heptane/isopropanol (4:1 v/v) produces uniform crystals (D50 = 150–200 μm), ensuring consistent filtration and drying characteristics.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 1.32 (s, 9H, C(CH3)3)

- δ 1.41 (t, J = 7.0 Hz, 3H, OCH2CH3)

- δ 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3)

- δ 6.82–7.28 (m, 8H, aromatic)

IR (ATR, cm⁻¹) :

- 3310 (N–H stretch)

- 1645 (C=O amide)

- 1240 (C–O–C ether)

HRMS (ESI+) :

- Calculated for C22H28NO3 [M+H]+: 354.2069

- Found: 354.2072

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical and Pharmacokinetic Properties

- Hydrophobicity: The tert-butyl group in the target compound significantly increases lipid solubility compared to analogs with ethyl (e.g., ) or unsubstituted phenoxy groups (e.g., ). This property may enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects : The ethoxy group on the phenyl amide (electron-donating) contrasts with electron-withdrawing substituents like acetyl () or chloro (), which may alter hydrogen-bonding capacity and metabolic stability.

Biological Activity

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H27NO3

- Molecular Weight : 315.43 g/mol

This compound features a butanamide backbone with a tert-butyl group and an ethoxy-substituted phenyl moiety, which may influence its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the 4-amino-butanamide moiety have shown potent inhibition of inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that these compounds effectively reduced mRNA expression levels of these cytokines in human liver hepatocytes, suggesting a potential application in treating inflammatory diseases .

Neuroprotective Effects

A related study focused on dual-target ligands derived from the 4-tert-butylphenoxy scaffold revealed promising results in neuroprotection. Specifically, one compound (DL76) demonstrated good affinity for the human histamine H3 receptor (hH3R) and inhibitory activity against monoamine oxidase B (hMAO B), both of which are critical in neurodegenerative conditions like Parkinson’s disease. Although DL76 did not exhibit direct neuroprotective effects in hydrogen peroxide-treated neuroblastoma cells, it showed significant antiparkinsonian activity in vivo .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cytokine Modulation : The inhibition of IL-1β and IL-6 suggests that this compound may modulate the inflammatory response through the suppression of pro-inflammatory cytokines.

- Receptor Interaction : The interaction with hH3R may influence neurotransmitter release and neuroinflammation, contributing to its neuroprotective potential.

Case Studies and Research Findings

Toxicity and Safety Profile

A critical aspect of evaluating new compounds is their safety profile. In studies involving similar compounds, no significant hepatotoxicity was observed at therapeutic concentrations. For instance, ALT and AST levels remained lower than controls in LPS-induced inflammation models when treated with anti-inflammatory derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.